molecular formula C20H18N2O4S B3487960 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-2-furamide

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-2-furamide

Cat. No.: B3487960
M. Wt: 382.4 g/mol
InChI Key: KTPVZAAOZCLGTA-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-2-furamide is a synthetic organic compound that features a complex structure combining an indole moiety, a sulfonyl group, and a furan ring

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-14-6-11-19(26-14)20(23)21-16-7-9-17(10-8-16)27(24,25)22-13-12-15-4-2-3-5-18(15)22/h2-11H,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPVZAAOZCLGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-2-furamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.

    Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Coupling with Furan: The sulfonylated indole is coupled with a furan derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-2-furamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The indole moiety is known for its biological activity, and the compound’s ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological receptors, influencing cellular pathways and leading to therapeutic effects. The sulfonyl group enhances the compound’s solubility and stability, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-furamide: Lacks the methyl group on the furan ring.

    N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-2-thiopheneamide: Contains a thiophene ring instead of a furan ring.

Uniqueness

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-2-furamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the methyl group on the furan ring can influence the compound’s reactivity and interaction with biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-2-furamide
Reactant of Route 2
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N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-5-methyl-2-furamide

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